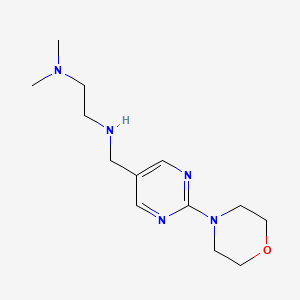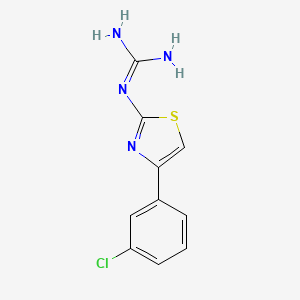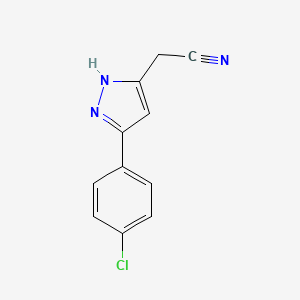
4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chloro-substituted aniline group and a methoxyphenyl-substituted triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then cyclized using a suitable reagent such as sodium azide to form the triazole ring.
Substitution Reactions: The triazole ring is then functionalized with a methoxyphenyl group through a substitution reaction. This can be achieved by reacting the triazole with a methoxyphenyl halide in the presence of a base such as potassium carbonate.
Coupling with Aniline: The final step involves coupling the substituted triazole with 4-chloroaniline. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-((5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Chloro-N-((5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
- 4-Chloro-N-((5-(3-ethoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline
Uniqueness
4-Chloro-N-((5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)aniline is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning may result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C16H15ClN4O |
|---|---|
Molecular Weight |
314.77 g/mol |
IUPAC Name |
4-chloro-N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]aniline |
InChI |
InChI=1S/C16H15ClN4O/c1-22-14-4-2-3-11(9-14)16-19-15(20-21-16)10-18-13-7-5-12(17)6-8-13/h2-9,18H,10H2,1H3,(H,19,20,21) |
InChI Key |
QHUFRDGZWCPTBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



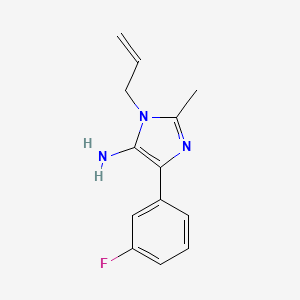

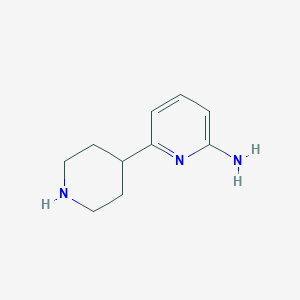
![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)

